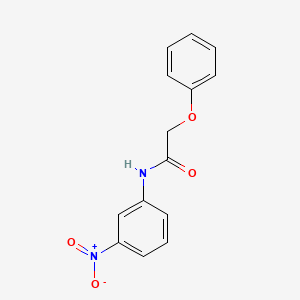

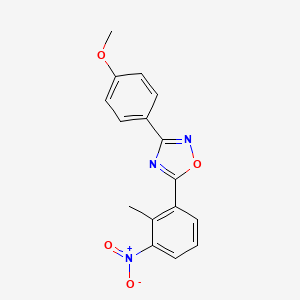

![molecular formula C22H15N5 B5542968 11-(1H-苯并咪唑-1-基)-2,3-二氢-1H-环戊并[4,5]吡啶并[1,2-a]苯并咪唑-4-腈](/img/structure/B5542968.png)

11-(1H-苯并咪唑-1-基)-2,3-二氢-1H-环戊并[4,5]吡啶并[1,2-a]苯并咪唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or β-aminocrotonates in the presence of ammonium acetate, leading to tricyclic compounds. These compounds can be further modified through reactions such as Vilsmeier-Haack formylation, chlorination with phosphorus oxychloride, and transformations to yield various substituents, including azido, amino, and methoxy derivatives (Rida et al., 1988).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated through methods such as X-ray crystallography. For instance, the regioselectivity in the synthesis of certain spiro compounds, closely related to the target molecule, has been confirmed chemically and structurally, offering insights into the spatial arrangement of atoms within the molecule (Dandia et al., 2007).

Chemical Reactions and Properties

Compounds within this chemical family can undergo various chemical reactions, leading to a wide range of derivatives. For example, reactions with chloroacetonitrile, malononitrile, and aromatic aldehydes in a multicomponent reaction have been used to efficiently produce polysubstituted derivatives (Yan et al., 2009). These reactions highlight the versatility and reactivity of the benzimidazole ring system.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting points, and crystallinity, can vary significantly depending on the substituents attached to the core structure. These properties are critical for determining the compound's suitability for various applications, including its potential as a fluorescent material or pharmaceutical candidate.

Chemical Properties Analysis

The chemical properties of these compounds, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are influenced by the nature of the substituents on the benzimidazole framework. Studies on the synthesis and reactions of these compounds provide valuable information on their reactivity patterns, offering insights into their potential uses in synthetic and medicinal chemistry (Ibrahim, 2013).

科学研究应用

治疗应用中的苯并咪唑衍生物

抗寄生虫功效

苯并咪唑衍生物,例如阿苯达唑和甲苯达唑,因其抗寄生虫活性而被广泛认可。这些化合物对多种寄生虫感染有效,包括钩虫病、棘球蚴病和粪类圆线虫病,它们通过抑制寄生虫的微管合成而导致其死亡。这些化合物的药代动力学、代谢和临床疗效已得到广泛研究,证明了它们在治疗寄生虫病中的作用,且副作用最小 (Ammann 等人,2015; Opatrny 等人,2005)。

化疗佐剂

某些苯并咪唑衍生物已被探索作为化疗中的佐剂,特别是在增强其他化疗剂的细胞毒性作用方面。这些化合物与其他药物协同作用的潜力为癌症治疗提供了一个有希望的途径,尽管它们的具体机制和最佳使用参数需要进一步研究 (Roberts 等人,1984)。

诊断应用中的苯并咪唑衍生物

诊断成像

已开发出标记有放射性同位素的苯并咪唑化合物,作为正电子发射断层扫描 (PET) 成像的放射性配体。这些化合物靶向阿尔茨海默病等疾病中的特定受体或病理特征,展示了苯并咪唑衍生物在诊断应用中的多功能性。通过 PET 成像可视化疾病进展或对治疗的反应,这在临床诊断和研究中具有显著优势 (Cai 等人,2008)。

作用机制

The mechanism of action of benzimidazole derivatives can vary widely depending on their functional groups. They have been found to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

未来方向

属性

IUPAC Name |

16-(benzimidazol-1-yl)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5/c23-12-16-14-6-5-7-15(14)22(26-13-24-17-8-1-3-10-19(17)26)27-20-11-4-2-9-18(20)25-21(16)27/h1-4,8-11,13H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPSMXOHXVQZRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5C=NC6=CC=CC=C65)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)

![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)

![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)